4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylic acid group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
The synthesis of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Known for its diverse biological activities, including antimicrobial and anticancer effects.
Pyrrolidine-2,5-dione: Used in the synthesis of various bioactive molecules.
Prolinol: A derivative of pyrrolidine with significant medicinal chemistry applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)16/h3-6,10-11,14H,2,7-8H2,1H3,(H,15,16) |
InChI Key |
VTDDOCWMAQZHMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CNCC2C(=O)O |
Origin of Product |
United States |
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